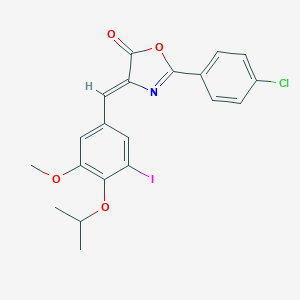
2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has garnered significant scientific interest due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been evaluated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic reactions.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have shown that it exhibits cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce DNA damage and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using this compound in lab experiments is its high potency and selectivity towards cancer cells. It also exhibits low toxicity towards normal cells, making it a promising candidate for anti-cancer drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to explore its potential as a catalyst for organic reactions. In addition, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and bioavailability as a potential anti-cancer drug.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chlorobenzaldehyde, 3-iodo-4-isopropoxy-5-methoxybenzylamine, and glycine in the presence of acetic acid and acetic anhydride. This reaction yields the desired compound, which can be purified using column chromatography.
Eigenschaften
Molekularformel |
C20H17ClINO4 |
|---|---|
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17ClINO4/c1-11(2)26-18-15(22)8-12(10-17(18)25-3)9-16-20(24)27-19(23-16)13-4-6-14(21)7-5-13/h4-11H,1-3H3/b16-9- |
InChI-Schlüssel |
QHNXFEPQBZKSFD-SXGWCWSVSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide](/img/structure/B283747.png)
![N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B283748.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B283751.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide](/img/structure/B283753.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)